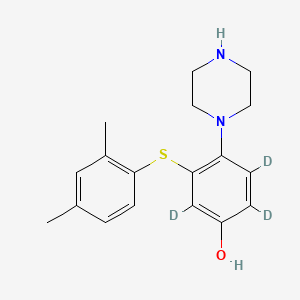
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol is a synthetic organic compound characterized by the presence of deuterium atoms, a dimethylphenyl group, a sulfanyl group, and a piperazinylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Deuteration: Introduction of deuterium atoms into the phenol ring using deuterated reagents.
Formation of the Dimethylphenyl Group: Reaction of a suitable phenol derivative with 2,4-dimethylbenzene under Friedel-Crafts alkylation conditions.
Sulfanylation: Introduction of the sulfanyl group using thiol reagents.
Piperazinylation: Coupling of the intermediate with piperazine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenol group to a hydroxy group using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of deuterated materials for neutron scattering studies.
Biology: Use as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Potential use in the synthesis of advanced polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s metabolic stability and interaction kinetics. The sulfanyl and piperazinyl groups contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol: can be compared with other deuterated phenol derivatives, such as:
Uniqueness
The uniqueness of this compound lies in the combination of deuterium atoms, a dimethylphenyl group, a sulfanyl group, and a piperazinylphenol moiety. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and specific binding interactions, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C18H22N2OS |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C18H22N2OS/c1-13-3-6-17(14(2)11-13)22-18-12-15(21)4-5-16(18)20-9-7-19-8-10-20/h3-6,11-12,19,21H,7-10H2,1-2H3/i4D,5D,12D |
InChI Key |
GZGSAICCNTYGOF-SUZPVGJMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCNCC2)SC3=C(C=C(C=C3)C)C)[2H])O)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C=CC(=C2)O)N3CCNCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















